molecular formula C12H16N2 B1295793 Azaquinzole CAS No. 5234-86-6

Azaquinzole

Cat. No. B1295793
CAS RN: 5234-86-6
M. Wt: 188.27 g/mol
InChI Key: SCVCXWHEHAKJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azaquinzole is not explicitly mentioned in the provided papers; however, the papers discuss various azole compounds, which are a class of five-membered heterocyclic compounds containing at least one nitrogen atom. These compounds are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . Azoles are pivotal in drug synthesis and are part of the structure of many drugs, vitamins, natural products, and biomolecules .

Synthesis Analysis

The synthesis of azole derivatives is a topic of interest in several papers. For instance, the use of imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent has been reported to be efficient in converting primary amines into azides and activated methylene substrates into diazo compounds . Multi-step reaction sequences have been employed to synthesize bis alkyl 1,3,4-oxadiazole incorporated azo dyes, which were then characterized by IR, NMR, and Mass spectral studies . Oxidative desulfurization using o-iodoxybenzoic acid (IBX) has been utilized to trigger domino reactions for the synthesis of various azoles . Additionally, orthogonal and auto-tandem catalysis has been described for the synthesis of complex polycyclic heterocycles, including aza analogues .

Molecular Structure Analysis

The molecular structures of synthesized azole compounds have been confirmed using various spectroscopic techniques. For example, novel sulfamethaxazole-based azo dyes were characterized by UV-Visible, FTIR, 1H NMR, Mass, and elemental analysis . Similarly, novel heterocyclic azo dyes incorporating 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole were characterized both theoretically and experimentally . The structure of azo compounds fused with benzothiazole was confirmed by spectroscopic techniques and single crystal X-ray structural analysis .

Chemical Reactions Analysis

The papers describe various chemical reactions involved in the synthesis of azole derivatives. Diazotransfer reactions using imidazole-1-sulfonyl azide hydrochloride , diazo-coupling reactions for the synthesis of azo dyes , and oxidative desulfurization initiated domino reactions are some of the chemical reactions mentioned. These reactions are crucial for the formation of the azole ring and the introduction of various substituents that confer biological activity.

Physical and Chemical Properties Analysis

While the papers do not provide extensive details on the physical properties of azole compounds, they do highlight their chemical properties, particularly their biological activities. The synthesized azole derivatives exhibit significant antimicrobial , antioxidant , and anticancer activities . The antimicrobial activity is especially notable against Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis . The antioxidant properties of these compounds have been evaluated using DPPH and FRAP assays . Additionally, some azole derivatives have shown potential as anticonvulsant agents .

Scientific Research Applications

Antifungal Applications

Azaquinzole compounds, particularly the azole class of antifungals, have been extensively studied for their applications in treating fungal infections. These compounds have proven effective against both opportunistic and endemic fungal infections, with fluconazole and itraconazole being noted for their safety compared to older treatments like amphotericin B and ketoconazole (Sheehan, Hitchcock, & Sibley, 1999). The azole antifungals work by inhibiting cytochrome P450 enzymes, which are essential for fungal cell membrane synthesis. This mechanism is effective against various Candida species, including Candida albicans (Whaley, Berkow, Rybak, Nishimoto, Barker, & Rogers, 2017).

Enhancing Drug Delivery

Azaquinzole derivatives like acetazolamide have been explored for their role in enhancing drug delivery to the brain. Research shows that acetazolamide can improve the transport of drugs like 5-fluorouracil from the nasal cavity to the cerebrospinal fluid and the brain, offering potential advantages for treating brain disorders (Shingaki et al., 2009).

Potential in Chronic Disease Treatment

Quinazolinediones and azaquinazolinediones, closely related to azaquinzoles, have shown potent inhibitory activity against calcium-independent phosphodiesterase enzymes. This activity has potential implications in the treatment of chronic diseases such as depression and inflammation (Lowe et al., 1991).

Advancements in Antimicrobial Agents

Azaquinzole compounds have been a focus in the development of new antimicrobial agents. Their ability to bind with enzymes and receptors in organisms makes them promising candidates for treating microbial resistance and newly emerging pathogens (Zhang, Gan, Wang, & Zhou, 2016).

Mechanisms of Resistance

Understanding the mechanisms of resistance to azole antifungals is crucial, especially in the context of AIDS patients treated with drugs like fluconazole. Studies have identified specific multidrug transporters in Candida albicans isolates from AIDS patients that mediate resistance to azole antifungals (Sanglard et al., 1995).

properties

IUPAC Name

2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14/h1-4,12-13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVCXWHEHAKJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNCC2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863508
Record name Azaquinzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azaquinzole

CAS RN

5234-86-6
Record name Azaquinzole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azaquinzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZAQUINZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3H6486135
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1,2,3,6,7,11b-Hexahydro-pyrazino[2,1-a]isoquinolin-4-one (3.03 g, 15.0 mmol) was added to a solution of lithium aluminum hydride (1.14 g, 30.0 mmol) in tetrahydrofuran (63 ml) and the mixture was refluxed for 6 hours. Water (1.2 ml), 15% aqueous sodium hydroxide (1.2 ml) and water (3.2 ml) were added sequentially to the ice-cooled solution, and filtration of the precipitate and removal of the solvent under reduced pressure afforded 1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline (2.77 g, 98%).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azaquinzole
Reactant of Route 2
Azaquinzole
Reactant of Route 3
Azaquinzole
Reactant of Route 4
Azaquinzole
Reactant of Route 5
Azaquinzole
Reactant of Route 6
Azaquinzole

Citations

For This Compound
1
Citations
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.